molecular formula C9H11IN2O6 B12409476 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

Cat. No.: B12409476
M. Wt: 370.10 g/mol
InChI Key: RKSLVDIXBGWPIS-TZLAVLDLSA-N
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Description

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione typically involves the iodination of a pyrimidine nucleoside. One common method includes the following steps:

    Starting Material: The synthesis begins with a protected pyrimidine nucleoside.

    Iodination: The protected nucleoside is treated with an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.

    Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of deiodinated nucleosides.

Scientific Research Applications

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.

    Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit viral replication by incorporating into viral DNA or RNA.

    Industry: Used in the development of diagnostic tools and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA/RNA Polymerases: By acting as a chain terminator, it prevents the elongation of nucleic acid chains.

    Induce Mutations: The presence of the iodine atom can lead to errors during replication, resulting in mutations that can inhibit viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Iodouracil: Another iodinated pyrimidine with similar antiviral properties.

    5-Iodo-2’-deoxyuridine: Used in antiviral therapies, particularly for herpes simplex virus.

    5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.

Uniqueness

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both hydroxyl and iodopyrimidine groups. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H11IN2O6

Molecular Weight

370.10 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5?,6+,8-/m1/s1

InChI Key

RKSLVDIXBGWPIS-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)I

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I

Origin of Product

United States

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